molecular formula C5H3ClN2O3 B084968 2-Chloro-4-nitropyridine 1-oxide CAS No. 14432-16-7

2-Chloro-4-nitropyridine 1-oxide

Cat. No. B084968
CAS RN: 14432-16-7
M. Wt: 174.54 g/mol
InChI Key: YSTCMHHKDOVZDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of related compounds provides insight into potential methods for producing 2-Chloro-4-nitropyridine 1-oxide. For example, the synthesis of 2-chloro-4-aminopyridine from 2-chloropyridine through N-oxidation, green nitration, and reduction demonstrates a possible pathway (Li Shu-jing, 2013). Additionally, the synthesis of 4-nitro-2,3,5-trimethylpyridine N-oxide from 2,3,5-trimethylpyridine, using hydrogen peroxide as an oxidizing agent and nitric acid for nitrating, might offer insights into the synthesis process of 2-Chloro-4-nitropyridine 1-oxide (L. Tian, 2001).

Molecular Structure Analysis

The molecular structure of 2-Chloro-4-nitropyridine 1-oxide has been studied, revealing that the nitro group is nearly coplanar with the aromatic ring (Sarah K Shafer et al., 2018). This molecular arrangement is crucial in understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Chemical reactions involving similar compounds have been studied, providing insights into the behavior of 2-Chloro-4-nitropyridine 1-oxide. The reaction of 4-substituted pyridine N-oxides with various agents indicates potential reactivity patterns for 2-Chloro-4-nitropyridine 1-oxide (S. Ōae & K. Ikura, 1967).

Physical Properties Analysis

The physical properties of 2-Chloro-4-nitropyridine 1-oxide, such as its molecular packing exhibiting a herringbone pattern, have been characterized (Sarah K Shafer et al., 2018). These properties are essential for understanding the compound's behavior in different environments and applications.

Chemical Properties Analysis

Investigations into the vibrational properties and structural characteristics of related compounds can shed light on the chemical properties of 2-Chloro-4-nitropyridine 1-oxide. Studies such as those on 3-iodo-2,6-dimethyl-4-nitropyridine N-oxide reveal important aspects of molecular interactions and reactivity patterns (H. Ban-Oganowska et al., 2001).

Scientific Research Applications

  • Structural Analysis : The molecular structures of various nitropyridine N-oxides, including 4-nitropyridine N-oxide, have been determined, which is crucial for understanding their chemical behavior and potential applications (Chiang & Song, 1983).

  • Preparation of Derivatives : 2-Chloro-4-nitropyridine 1-oxide has been used in the preparation of various pyridine-N-oxide derivatives, indicating its versatility in synthetic chemistry (Jankowiak, Jakowiecki, & Kaszyński, 2008).

  • Vibrational Spectroscopy : The vibrational properties and crystal structure of nitropyridine N-oxides have been studied, providing insights into their molecular dynamics and interactions (Hanuza et al., 2002).

  • Reactivity and Synthesis : The reactivity of 4-nitropyridine-N-oxide has been explored for the preparation of various substituted pyridine N-oxides and pyridines, showcasing its potential in organic synthesis (Hertog & Combe, 2010).

  • Equilibrium Studies : Equilibrium studies of 4-substituted pyridine 1-oxide-iodine charge-transfer complexes provide valuable information for understanding the molecular interactions involving nitropyridine N-oxides (Gardner & Ragsdale, 1968).

  • Kinetics of Reactions : The kinetics of nucleophilic displacements in substituted pyridine N-oxides, including 2- and 4-nitro-pyridine 1-oxide, have been studied, contributing to a better understanding of their chemical reactivity (Johnson, 1966).

Safety And Hazards

2-Chloro-4-nitropyridine 1-oxide is considered hazardous . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn .

properties

IUPAC Name

2-chloro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3ClN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTCMHHKDOVZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80162675
Record name 2-Chloro-4-nitropyridine 1-oxide
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Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Chloro-4-nitropyridine 1-oxide

CAS RN

14432-16-7
Record name 2-Chloro-4-nitropyridine N-oxide
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Record name 2-Chloro-4-nitropyridine 1-oxide
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Record name 2-chloro-4-nitropyridine 1-oxide
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Record name 2-Chloro-4-nitropyridine 1-oxide
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Synthesis routes and methods I

Procedure details

2-Chloro-pyridine-1-oxide (10 g) is cooled in an ice bath and treated with concentrated H2SO4 (15 ml), followed by the dropwise addition of a mixture of concentrated H2SO4 (15 ml) and fuming HNO3 (27 ml, s.g. 1.5) over a 70 minute period. The acidic solution is heated in a steam bath for 2.5 hours, then allowed to reach room temperature and poured onto ice water (600 ml), stirring being continued until all the ice has melted. The resultant solid is filtered off and dissolved in hot chloroform, the solution being dried and the solvent evaporated in vacuo to give a yellow solid. The aqueous filtrate obtained after the removal of the original solid is neutralised with saturated aqueous Na2CO3 and extracted continuously with chloroform, the extract being dried and evaporated in vacuo to yield a yellow solid. The two yellow solids are combined and recrystallised from ethanol to give 2-chloro-4-nitro-pyridine-1-oxide as yellow crystals (7.46 g, 56%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
27 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

With stirring, 1.5 liters of concentrated sulfuric acid was cooled to 0° C. and 1058 grams (6.06 moles) of 2-chloropyridine-N oxide was added portionwise during a 5 hour period. The reaction mixture temperature was maintained at 5°-10° C. and 590 ml of 90% nitric acid was added dropwise. Upon completion of addition the reaction mixture was heated to 80° C. and the source of heat was removed. The exothermic reaction caused the reaction mixture temperature to rise to 115° C. During a one hour period the reaction mixture temperature fell from 115° C. to 100° C., where it was maintained for four hours with an external heat source. The reaction mixture was cooled then poured into 12 liters of ice. The resultant solid was collected by filtration and washed three times by suspension in three one-liter portions of water. The solid was dried to yield 715 grams of 2-chloro-4-nitropyridine-N oxide. The mother liquor and washes were combined and extracted with four one-liter portions of chloroform. The combined extracts were dried with potassium carbonate and filtered. The filtrate was concentrated under under reduced pressure to a residual solid. The solid was triturated in 65 ml of 2-propanol to yield an additional 94.2 grams of 2-chloro-4-nitropyridine-N oxide.
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
1058 g
Type
reactant
Reaction Step Two
Quantity
590 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
12 L
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of conc. H2SO4 (30 mL) and fuming HNO3 (54 mL) was added dropwise at 0° C. to a solution of 2-chloropyridine-N-oxide hydrochloride (15.2 g, 91.56 mmole) in conc. H2SO4 (30 mL). The reaction mixture was heated at 90° C. for 1 hr, then was cooled to RT and poured onto ice (500 g). The reaction mixture was kept at RT overnight, then was cooled in an ice bath, and 50% NaOH was added slowly to give a precipitate. This was collected and dried to give the title compound (5.88 g, 37%) as a pale yellow solid: 1H NMR (400 MHz, CDCl3) δ8.42-8.37 (m, 2 H), 8.06-8.04 (m, 1 H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
54 mL
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
37%

Synthesis routes and methods IV

Procedure details

TFAA (6.15 ml, 43.5 mmol) was slowly added to a solution of 2-chloro-4-nitropyridine (3.45 g, 21.76 mmol) and urea hydrogen peroxide (4.30 g, 45.7 mmol) in CH2Cl2 at 0° C. under N2. The reaction was stirred for 30 min and then allowed to warm up to RT for 4 h. NH3 gas was bubbled into the mixture for 5 min and then the organic layer was washed with sat. NaHCO3, dried over Na2SO4, filtered and concentrated. The residue was purified by chromatography on silica gel eluted with 0-2% 2M NH3 solution of MeOH in CH2Cl2 to give the product as a light-yellow solid (3.59 g, 95%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.39 (1H, d) 8.36 (1H, d) 8.04 (1H, dd). LCMS: m/z 175 (M+1).
Name
Quantity
6.15 mL
Type
reactant
Reaction Step One
Quantity
3.45 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-nitropyridine 1-oxide
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Reactant of Route 5
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Reactant of Route 6
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2-Chloro-4-nitropyridine 1-oxide

Q & A

Q1: What is the structural characterization of 2-chloro-4-nitropyridine N-oxide?

A1: 2-Chloro-4-nitropyridine N-oxide (systematic name: 2-chloro-4-nitro­pyridin-1-ium-1-olate) exhibits a planar structure. The nitro group attached to the pyridine ring lies almost coplanar with the ring, showing a minimal twist angle of 6.48° []. This structural information is derived from crystallographic analysis.

Q2: What is the primary use of 2-chloro-4-nitropyridine N-oxide as described in the research?

A2: The research highlights the role of 2-chloro-4-nitropyridine N-oxide as a key intermediate in the synthesis of 4-amino-2-chloropyridine []. This synthesis involves a three-step process: oxidation of 2-chloropyridine, nitration to form 2-chloro-4-nitropyridine N-oxide, and finally, reduction to yield the desired 4-amino-2-chloropyridine.

Q3: How does the molecular packing of 2-chloro-4-nitropyridine N-oxide influence its interactions?

A3: The molecules of 2-chloro-4-nitropyridine N-oxide arrange themselves in a herringbone pattern within the crystal lattice, primarily extending along the b-axis []. Interestingly, there is no evidence of strong intermolecular interactions like hydrogen bonding or π-π stacking within this arrangement.

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